molecular formula C13H14N6O3 B3979326 1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine

1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine

Cat. No. B3979326
M. Wt: 302.29 g/mol
InChI Key: CPWPUSYJGUWMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine, also known as NPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPP is a piperazine derivative that contains a 1,2,4-triazole ring and a nitrophenyl group, which gives it unique properties that make it useful for a wide range of applications.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine as a fluorescent probe for ROS detection involves the oxidation of the nitrophenyl group by ROS to yield a highly fluorescent product. The fluorescence of the product is proportional to the amount of ROS present in the cell, making this compound a highly sensitive and specific probe for ROS detection.
Biochemical and Physiological Effects
This compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. Additionally, this compound has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine as a fluorescent probe for ROS detection is its high sensitivity and specificity. Additionally, this compound is relatively easy to synthesize and can be used in a wide range of experimental settings. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.

Future Directions

There are many potential future directions for research on 1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine. One area of research is the development of new fluorescent probes based on the structure of this compound for the detection of other reactive species in cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the development of new therapeutic agents. Finally, the development of new synthetic methods for the production of this compound and related compounds could lead to the discovery of new chemical entities with unique properties and potential applications in scientific research.

Scientific Research Applications

1-(4-nitrophenyl)-4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that are produced during normal cellular metabolism and play a key role in many physiological processes. However, excessive ROS production can lead to oxidative stress, which has been implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.

properties

IUPAC Name

[4-(4-nitrophenyl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3/c20-13(12-14-9-15-16-12)18-7-5-17(6-8-18)10-1-3-11(4-2-10)19(21)22/h1-4,9H,5-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWPUSYJGUWMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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